REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[Cl:19].ClC(Cl)[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29].[C:31](=[O:34])(O)[O-:32].[Na+]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Cl:19][C:13]1[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:12]=1[CH:11]=[O:32].[Cl:28][C:25]1[CH:24]=[C:23]([Cl:29])[CH:22]=[CH:27][C:26]=1[CH2:31][OH:34] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C1=C(C=C(C=C1)Cl)Cl)Cl
|
Name
|
α,α,2,4-pentachlorotoluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
146 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with nitrogen and pressure
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
maintained for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The pressure increased from atmosphere pressure to between 200 and 400 psig
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was cooled to 80° C.
|
Type
|
CUSTOM
|
Details
|
the product removed
|
Type
|
CUSTOM
|
Details
|
After separation of the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11.84% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16.94% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CO)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[Cl:19].ClC(Cl)[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29].[C:31](=[O:34])(O)[O-:32].[Na+]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Cl:19][C:13]1[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:12]=1[CH:11]=[O:32].[Cl:28][C:25]1[CH:24]=[C:23]([Cl:29])[CH:22]=[CH:27][C:26]=1[CH2:31][OH:34] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C1=C(C=C(C=C1)Cl)Cl)Cl
|
Name
|
α,α,2,4-pentachlorotoluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
146 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with nitrogen and pressure
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
maintained for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The pressure increased from atmosphere pressure to between 200 and 400 psig
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was cooled to 80° C.
|
Type
|
CUSTOM
|
Details
|
the product removed
|
Type
|
CUSTOM
|
Details
|
After separation of the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11.84% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16.94% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CO)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].Cl[CH2:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[Cl:19].ClC(Cl)[C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29].[C:31](=[O:34])(O)[O-:32].[Na+]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Cl:19][C:13]1[CH:14]=[C:15]([Cl:18])[CH:16]=[CH:17][C:12]=1[CH:11]=[O:32].[Cl:28][C:25]1[CH:24]=[C:23]([Cl:29])[CH:22]=[CH:27][C:26]=1[CH2:31][OH:34] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC1=C(C=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C1=C(C=C(C=C1)Cl)Cl)Cl
|
Name
|
α,α,2,4-pentachlorotoluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
146 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a 600 cc Hastoloy C autoclave was charged 48.52 g of a crude chlorination mixture
|
Type
|
CUSTOM
|
Details
|
The autoclave was flushed with nitrogen and pressure
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
maintained for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The pressure increased from atmosphere pressure to between 200 and 400 psig
|
Type
|
TEMPERATURE
|
Details
|
the autoclave was cooled to 80° C.
|
Type
|
CUSTOM
|
Details
|
the product removed
|
Type
|
CUSTOM
|
Details
|
After separation of the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 11.84% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16.94% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(CO)C=CC(=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71.21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |